(2,5-Dichloro-4,6-dimethylpyridin-3-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE is a complex organic compound with a pyridine ring structure This compound is characterized by the presence of two chlorine atoms, two methyl groups, and a piperidine moiety attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and organic solvents like dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to ensure high yield and purity of the final product. Catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4,6-dimethylpyridine: Lacks the piperidine moiety, making it less complex and potentially less biologically active.
4,6-Dimethyl-3-(4-methylpiperidine-1-carbonyl)pyridine: Similar structure but without the chlorine atoms, which may affect its reactivity and biological properties.
2,5-Dichloro-3-(4-methylpiperidine-1-carbonyl)pyridine: Similar but with different substitution patterns, which can influence its chemical behavior and applications.
Uniqueness
The presence of both chlorine atoms and the piperidine moiety in 2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE makes it unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18Cl2N2O |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
(2,5-dichloro-4,6-dimethylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18Cl2N2O/c1-8-4-6-18(7-5-8)14(19)11-9(2)12(15)10(3)17-13(11)16/h8H,4-7H2,1-3H3 |
InChI Key |
ABSBULPCKOUIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=C(N=C2Cl)C)Cl)C |
Origin of Product |
United States |
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